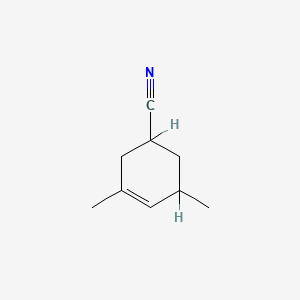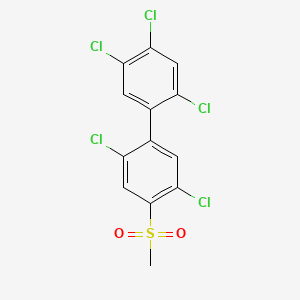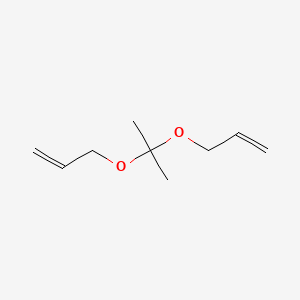
2,2-Diallyloxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diallyloxypropane is an organic compound with the molecular formula C9H16O2. It is characterized by the presence of two allyloxy groups attached to a propane backbone.
Métodos De Preparación
The synthesis of 2,2-Diallyloxypropane typically involves the reaction of allyl alcohol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can significantly enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
2,2-Diallyloxypropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,2-Diallyloxypropane has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and the development of new biochemical assays.
Medicine: Research into the potential medicinal properties of this compound is ongoing, with studies exploring its use in drug development and therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2,2-Diallyloxypropane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the allyloxy groups, which can participate in a range of chemical transformations. The exact molecular targets and pathways involved in its action are subject to ongoing research .
Comparación Con Compuestos Similares
2,2-Diallyloxypropane can be compared with other similar compounds such as 2,2-Dimethoxypropane and 2,2-Diethoxypropane. These compounds share a similar structural framework but differ in the nature of the substituent groups attached to the propane backbone.
Similar compounds include:
- 2,2-Dimethoxypropane
- 2,2-Diethoxypropane
- 2,2-Dipropoxypropane
Each of these compounds has its own set of chemical properties and applications, making them valuable in different contexts within scientific research and industry .
Propiedades
Número CAS |
35219-73-9 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2,2-bis(prop-2-enoxy)propane |
InChI |
InChI=1S/C9H16O2/c1-5-7-10-9(3,4)11-8-6-2/h5-6H,1-2,7-8H2,3-4H3 |
Clave InChI |
FMEUTDDJZQKSOU-UHFFFAOYSA-N |
SMILES |
CC(C)(OCC=C)OCC=C |
SMILES canónico |
CC(C)(OCC=C)OCC=C |
| 35219-73-9 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





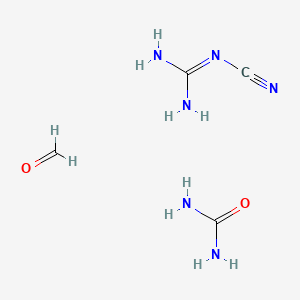
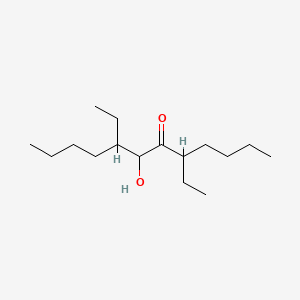
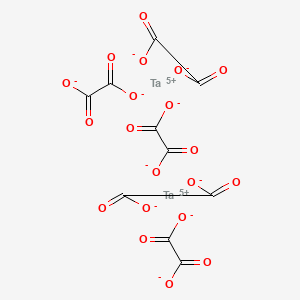
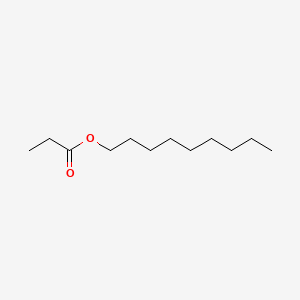
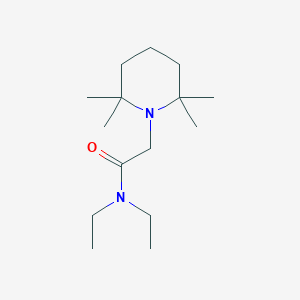
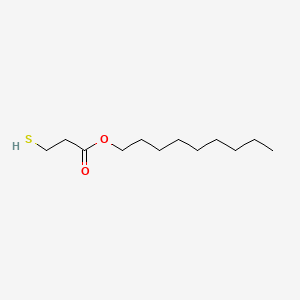
![Nonanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B1619462.png)
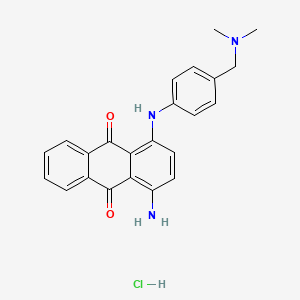
![Ethanaminium, N,N-dimethyl-2-[(1-oxooctadecyl)oxy]-N-[2-[(1-oxooctadecyl)oxy]ethyl]-, chloride](/img/structure/B1619464.png)
